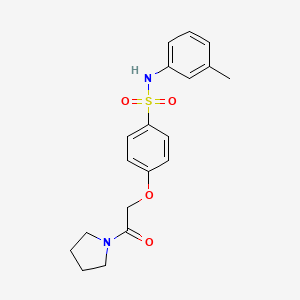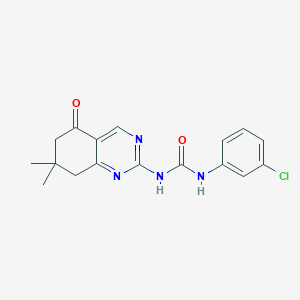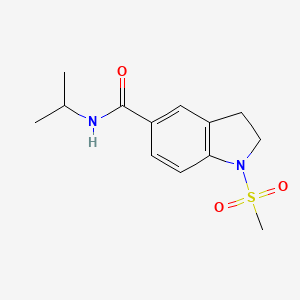![molecular formula C25H20Cl2N4OS B4655242 2-[[5-(2,4-Dichlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)ethanone](/img/structure/B4655242.png)
2-[[5-(2,4-Dichlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)ethanone
Overview
Description
2-[[5-(2,4-Dichlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(5,6-dihydrobenzobbenzazepin-11-yl)ethanone is a complex organic compound that features a triazole ring, a dichlorophenyl group, and a benzazepine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(2,4-Dichlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(5,6-dihydrobenzobbenzazepin-11-yl)ethanone typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile.
Attachment of the Dichlorophenyl Group:
Formation of the Benzazepine Moiety: The benzazepine structure is typically synthesized separately and then coupled with the triazole-dichlorophenyl intermediate.
Final Coupling: The final step involves coupling the triazole-dichlorophenyl intermediate with the benzazepine moiety under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or the dichlorophenyl group, potentially altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, especially at the dichlorophenyl group, where chlorine atoms can be replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Nucleophiles such as amines or thiols
Major Products
Sulfoxides and Sulfones: From oxidation reactions
Reduced Triazole Derivatives: From reduction reactions
Substituted Phenyl Derivatives: From substitution reactions
Scientific Research Applications
2-[[5-(2,4-Dichlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(5,6-dihydrobenzobbenzazepin-11-yl)ethanone has several research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting neurological disorders.
Materials Science: Possible applications in the development of advanced materials due to its unique structural properties.
Biological Studies: Use as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and dichlorophenyl group are likely involved in binding to these targets, while the benzazepine moiety may influence the compound’s overall conformation and activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenyl Derivatives: Compounds with similar dichlorophenyl groups.
Triazole-Based Compounds: Other compounds featuring a triazole ring.
Benzazepine Derivatives: Compounds with a benzazepine structure.
Uniqueness
What sets 2-[[5-(2,4-Dichlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(5,6-dihydrobenzob
Properties
IUPAC Name |
2-[[5-(2,4-dichlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20Cl2N4OS/c1-30-24(19-13-12-18(26)14-20(19)27)28-29-25(30)33-15-23(32)31-21-8-4-2-6-16(21)10-11-17-7-3-5-9-22(17)31/h2-9,12-14H,10-11,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNFZHHJYMZBIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)N2C3=CC=CC=C3CCC4=CC=CC=C42)C5=C(C=C(C=C5)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}benzoic acid](/img/structure/B4655170.png)
![methyl [4-methyl-2-oxo-7-(2-oxo-2-phenylethoxy)-2H-chromen-3-yl]acetate](/img/structure/B4655177.png)
![N-[3-(2-ethyl-1-piperidinyl)-3-oxopropyl]-3-methoxybenzamide](/img/structure/B4655182.png)
![4-[(ethylsulfonyl)amino]-N-(3-phenylpropyl)benzamide](/img/structure/B4655185.png)
![N-isobutyl-3-(4-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4655188.png)

![N-[2-(morpholin-4-yl)ethyl]-3-propoxybenzamide](/img/structure/B4655197.png)
![N-{5-[({[(4-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-3-PHENYLPROPANAMIDE](/img/structure/B4655200.png)

![4-({3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}amino)benzoic acid](/img/structure/B4655218.png)
![4-(SEC-BUTYL)-N-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-1-BENZENESULFONAMIDE](/img/structure/B4655220.png)

![N-cyclopentyl-2-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4655252.png)

